molecular formula C8H4Cl3N3O5 B11686125 2,2,2-trichloro-N-(2,4-dinitrophenyl)acetamide

2,2,2-trichloro-N-(2,4-dinitrophenyl)acetamide

Cat. No.: B11686125
M. Wt: 328.5 g/mol
InChI Key: JTXXUBAUZSWINR-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-(2,4-dinitrophenyl)acetamide is a halogenated aromatic acetamide derivative characterized by a trichloromethyl group attached to the acetamide nitrogen and a 2,4-dinitrophenyl substituent. This compound combines electron-withdrawing groups (trichloro and nitro) that significantly influence its chemical reactivity, physical properties, and biological interactions.

The 2,4-dinitrophenyl group is notable for its role in fluorescence quenching and mitochondrial toxicity, as observed in dinitrophenol derivatives like 2,4-dinitrophenol (2,4-DNP), which inhibit oxidative phosphorylation by disrupting proton gradients .

Properties

Molecular Formula

C8H4Cl3N3O5

Molecular Weight

328.5 g/mol

IUPAC Name

2,2,2-trichloro-N-(2,4-dinitrophenyl)acetamide

InChI

InChI=1S/C8H4Cl3N3O5/c9-8(10,11)7(15)12-5-2-1-4(13(16)17)3-6(5)14(18)19/h1-3H,(H,12,15)

InChI Key

JTXXUBAUZSWINR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-(2,4-dinitrophenyl)acetamide typically involves the reaction of 2,4-dinitroaniline with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate, which subsequently undergoes acylation to yield the final product. The reaction conditions generally include:

    Reagents: 2,4-dinitroaniline, trichloroacetyl chloride, pyridine

    Solvent: Anhydrous dichloromethane

    Temperature: Room temperature to 0°C

    Reaction Time: Several hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-(2,4-dinitrophenyl)acetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The trichloromethyl group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols, solvents like ethanol or methanol, and mild heating.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents like ethanol.

    Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

Major Products

    Nucleophilic Substitution: Substituted acetamides

    Reduction: 2,2,2-Trichloro-N-(2,4-diaminophenyl)acetamide

    Hydrolysis: Trichloroacetic acid and 2,4-dinitroaniline

Scientific Research Applications

2,2,2-Trichloro-N-(2,4-dinitrophenyl)acetamide has several applications in scientific research:

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-(2,4-dinitrophenyl)acetamide involves its interaction with specific molecular targets. The trichloromethyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. The nitro groups can participate in redox reactions, potentially generating reactive oxygen species (ROS) that can induce oxidative stress in biological systems. These interactions can affect various cellular pathways and processes, contributing to the compound’s biological activities.

Comparison with Similar Compounds

Key Observations :

  • Thermal Stability : Higher melting points in nitro-substituted compounds (e.g., 1s: 213°C) correlate with strong intermolecular forces due to nitro groups .
  • Crystallography : Trichloroacetamides like 2,2,2-trichloro-N-(2,5-dimethylphenyl)acetamide exhibit syn conformations in crystal structures, stabilized by N–H···O hydrogen bonds .

Biological Activity

2,2,2-Trichloro-N-(2,4-dinitrophenyl)acetamide (CAS No. 2971-22-4) is a chlorinated organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a trichloroacetamide moiety and a dinitrophenyl group. Its biological activity has been explored in various studies, highlighting its potential applications in pharmaceuticals and agricultural chemistry.

Chemical Structure

The chemical formula for this compound is C8H5Cl3N2O3C_8H_5Cl_3N_2O_3. The structure features a central acetamide group substituted with a dinitrophenyl ring and three chlorine atoms on the acetamide nitrogen.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against various bacterial strains.
  • Inhibition of Enzymatic Activity : It has been identified as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties.

Antimicrobial Activity

A study conducted by Mishra et al. demonstrated that derivatives of similar compounds exhibit varying degrees of antimicrobial activity. The results indicated that compounds with halogen substitutions showed enhanced activity compared to their non-halogenated counterparts. The inhibition zones observed against specific bacterial strains were significant, suggesting the potential use of this compound in developing antimicrobial agents .

Inhibition of Dihydrofolate Reductase (DHFR)

Molecular docking studies have revealed that this compound forms strong complexes with DHFR. The binding energy calculated during these studies was approximately -9.0 kcal/mol, indicating a robust interaction with the enzyme's active site. This suggests that the compound could be developed as a therapeutic agent targeting DHFR-related pathways in cancer treatment .

Case Studies and Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

Study ReferenceBiological ActivityKey Findings
Mishra et al. AntimicrobialSignificant inhibition zones against B. cereus and S. aureus; halogenated derivatives showed enhanced activity.
Molecular Docking Study Enzyme InhibitionStrong binding affinity to DHFR; potential as an anticancer agent due to inhibition of DNA synthesis.
Anti-inflammatory Evaluation Anti-inflammatoryRelated compounds demonstrated notable effects in rat models; warrants further exploration for this compound.

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